molecular formula C5H5NO B118123 3-Hydroxypyridine CAS No. 109-00-2

3-Hydroxypyridine

Cat. No.: B118123
CAS No.: 109-00-2
M. Wt: 95.10 g/mol
InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N
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Description

3-Hydroxypyridine is a nitrogen-containing heterocyclic compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the third carbon atom of the pyridine ring. This compound appears as a colorless crystalline solid and is known for its solubility in water and alcohols. It is used in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
  • Reduction:

    • Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents vary.
  • Substitution:

    • Common substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of hydrochloric acid.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Alkyl halides and bases for nucleophilic substitution reactions.

Major Products:

  • Oxidation and reduction reactions yield various hydroxypyridine derivatives, while substitution reactions can produce alkylated pyridines.

Mechanism of Action

Target of Action

3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . The known forms of this enzyme, MAO-A and MAO-B, differ in terms of their substrate specificities and sensitivities to inhibitors .

Mode of Action

This compound interacts with its target, Monoamine Oxidase, in a way that modulates the enzyme’s activity. The direction of this modulation depends on the specific derivative of this compound. For instance, the derivative emoxypine decreases MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% . On the other hand, the succinic acid derivative Reamberin increases MAO-A activity by 2-3% and MAO-B activity by 14% .

Biochemical Pathways

The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process is part of the catabolism of this compound, which is a significant step in the microbial degradation of pyridine derivatives .

Pharmacokinetics

A study has reported the pharmacokinetics of a water-soluble antioxidant of this compound type .

Result of Action

The modulation of Monoamine Oxidase activity by this compound can have various molecular and cellular effects. For example, the decrease in MAO activity by emoxypine could potentially reduce the breakdown of monoamine neurotransmitters, thereby increasing their availability . This could have implications for conditions such as depression, where monoamine neurotransmitter levels are often low.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. As an example, the combination of this compound with succinic acid in the structure of Mexidol leads to a significant reduction in the MAO-inhibiting action of the this compound component . Furthermore, the degradation of this compound can be influenced by the presence of certain microbial strains .

Biochemical Analysis

Biochemical Properties

3-Hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that a four-component dehydrogenase (HpdA1A2A3A4) catalyzes the initial hydroxylation of this compound, leading to the formation of 2,5-dihydroxypyridine . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to exhibit antihypoxic activity in various models of acute hypoxia in mice . It also has a marked neuroprotective effect on rats with bilateral ligation of common carotid arteries .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, single doses of this compound derivatives were found to increase the duration of life in mice dying from acute adrenaline intoxication . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it was found that EMOP-AG (a derivative of this compound) at doses of 10 and 30 mg/kg/day had a pronounced neuroprotective effect that surpassed those of amtizol, mexidol, and emoxipin for its effect on neurologic deficiency .

Metabolic Pathways

This compound is involved in various metabolic pathways. The initial hydroxylation of this compound is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves the interaction of this compound with enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Comparison with Similar Compounds

Uniqueness of 3-Hydroxypyridine:

  • The position of the hydroxyl group in this compound allows for unique reactivity and interactions in chemical reactions, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

pyridin-3-ol
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InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H
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InChI Key

GRFNBEZIAWKNCO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)O
Source PubChem
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Molecular Formula

C5H5NO
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Related CAS

52536-09-1 (hydrochloride salt)
Record name 3-Pyridinol
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DSSTOX Substance ID

DTXSID1051563
Record name 3-Pyridinol
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Molecular Weight

95.10 g/mol
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Physical Description

Light tan powder; [Alfa Aesar MSDS]
Record name 3-Pyridinol
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Vapor Pressure

0.55 [mmHg]
Record name 3-Pyridinol
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CAS No.

109-00-2
Record name 3-Hydroxypyridine
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Record name 3-HYDROXYPYRIDINE
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyridine
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Reactant of Route 3
3-Hydroxypyridine
Reactant of Route 4
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxypyridine?

A1: The molecular formula of this compound is C5H5NO, and its molecular weight is 95.10 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A: Spectroscopic data like 14N Nuclear Quadrupole Resonance (NQR) has been used to study tautomerism and possible polymorphism in solid this compound. []

Q3: How does the structure of this compound contribute to its reactivity in electrophilic substitution reactions?

A: this compound exhibits unique reactivity in electrophilic substitution reactions. The presence of the hydroxyl group at the 3-position influences the electron density distribution within the pyridine ring. []

Q4: How does acrylonitrile react with this compound?

A: this compound can undergo a 1,3-dipolar addition reaction with acrylonitrile, followed by a Michael addition, resulting in a high yield of the corresponding adduct. This addition is thermally reversible. []

Q5: What is the role of cytochrome P450 in the metabolism of this compound, and what are the implications for DNA damage?

A: Cytochrome P450, specifically the P450IIE1 isoform, plays a crucial role in metabolizing this compound, a constituent of tobacco smoke, into 2,5-dihydroxypyridine. This metabolite exhibits redox cycling activity and can induce DNA strand breaks. [, ]

Q6: What are the potential applications of this compound derivatives in treating neurological disorders?

A: Research suggests that this compound derivatives, such as emoxipine and mexidol, may offer neuroprotective benefits in conditions like hemorrhagic stroke, potentially by influencing neurotransmitter systems and reducing oxidative stress. [, ]

Q7: How do this compound derivatives impact the pharmacological activity of psychotropic drugs?

A: Studies indicate that this compound derivatives might enhance the anxiolytic, sedative, and hypnotic effects of certain psychotropic medications. This interaction is thought to be linked to the membrane-modulating properties of this compound derivatives and their influence on synaptic biomembranes. [, ]

Q8: How do this compound derivatives affect bacterial growth?

A: Research indicates that this compound derivatives can exhibit a biphasic effect on the growth of bacteria like E. coli, S. aureus, and E. faecalis in discontinuous cultures. Initially, they may reduce bacterial colony-forming units, but prolonged incubation might lead to increased growth. []

Q9: Can this compound derivatives be used in the treatment of glaucoma?

A: Studies on primary open-angle glaucoma (POAG) suggest that this compound derivatives like emoxipin and mexidol might offer retinoprotective effects and improve optic nerve function. Mexidol, in particular, has shown potential in reducing POAG-associated symptoms. [, ]

Q10: What are the potential therapeutic benefits of combining this compound derivatives with erythropoietin in treating hemorrhagic stroke?

A: Studies on rat models of hemorrhagic stroke suggest that combining this compound derivatives with erythropoietin could offer additive neuroprotective effects compared to their individual use. This combination might improve survival rates, reduce neurological deficits, and enhance recovery. []

Q11: Can this compound derivatives be used as antiarrhythmic agents?

A: Studies on rats have indicated that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate exhibits potent antiarrhythmic properties, comparable to class I and class IV antiarrhythmic drugs, by potentially influencing ion channels in cardiac cells. []

Q12: How do this compound derivatives affect lipid peroxidation and pulmonary edema after acute blood loss?

A: Studies on rat models of acute blood loss suggest that this compound derivatives, particularly when combined with lactated Ringer’s solution, can effectively reduce lipid peroxidation in lung tissues and mitigate pulmonary edema. []

Q13: How do structural modifications of this compound influence its anticonvulsant activity?

A: Studies show that introducing larger alkyl substituents at the 2-position of this compound generally increases its anticonvulsant activity, particularly against convulsions induced by GABAergic substances. []

Q14: How do structural variations in planaramineplatinum(II) complexes containing this compound affect their DNA binding affinity and anticancer activity?

A: Research on planaramineplatinum(II) complexes indicates that increasing the number of planaramine ligands around the platinum center decreases the complex's reactivity with DNA and subsequently reduces its anticancer activity, likely due to steric hindrance. []

Q15: What is the safety profile of 2-Amino-3-hydroxypyridine for use in cosmetics?

A: Based on available data, the Expert Panel for Cosmetic Ingredient Safety concluded that 2-Amino-3-hydroxypyridine is safe for use in oxidative hair dye formulations at current practices of use and concentration. []

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